molecular formula C21H19N5O2 B2585548 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2200625-88-1

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No. B2585548
CAS RN: 2200625-88-1
M. Wt: 373.416
InChI Key: QUFRMGGDWULSHU-UHFFFAOYSA-N
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Description

The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone” is a complex organic molecule. It contains a triazole ring, a piperidine ring, a phenyl group, and an isoxazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using NMR spectroscopy . The InChI code for a similar compound, 4-(2H-1,2,3-Triazol-2-yl)piperidine, is 1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 can be synthesized from highly unstable compounds that eliminate N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, a similar compound was reported as a white powder with a melting point of 85–87°C .

Scientific Research Applications

Drug Discovery

The compound, which contains a 1,2,3-triazole core, has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles have been used extensively in organic synthesis . Their high chemical stability and strong dipole moment make them useful in a variety of synthetic applications .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles have been used to create new materials with unique properties . Their ability to form strong hydrogen bonds can be leveraged to create polymers with enhanced mechanical and thermal properties .

Supramolecular Chemistry

1,2,3-triazoles have found applications in supramolecular chemistry . They can act as effective building blocks for the construction of complex molecular architectures .

Bioconjugation

The compound can be used in bioconjugation, a process that involves attaching two biomolecules together . This can be useful in a variety of biological applications, including the development of new therapeutic agents .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles can be used as probes to study biological systems . They can be incorporated into biomolecules to allow for the visualization and tracking of these molecules within cells .

Fluorescent Imaging

1,2,3-triazoles can be used in fluorescent imaging . They can be incorporated into fluorescent probes, allowing for the visualization of biological processes in real time .

Materials Science

Finally, in materials science, 1,2,3-triazoles can be used to create new materials with unique properties . Their ability to form strong hydrogen bonds can be leveraged to create materials with enhanced mechanical and thermal properties .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. Some of these compounds have shown significant antibacterial activity and moderate antifungal activity . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase .

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in the Material Safety Data Sheet (MSDS). For instance, the MSDS for 4-(2H-1,2,3-Triazol-2-yl)piperidine is available online .

Future Directions

Future research could focus on the design and development of more selective and potent anticancer molecules using 1,2,4-triazole benzoic acid hybrids as a structural optimization platform .

properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-21(25-12-8-17(9-13-25)26-22-10-11-23-26)16-6-7-19-18(14-16)20(28-24-19)15-4-2-1-3-5-15/h1-7,10-11,14,17H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFRMGGDWULSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

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